molecular formula C19H17NO4 B12196903 N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B12196903
M. Wt: 323.3 g/mol
InChI Key: KWJIBNSWVWTWDY-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name derives from its benzoxepine backbone (a seven-membered oxygen-containing heterocycle fused to a benzene ring) and the carboxamide substituent at position 4. The prefix N-(2,5-dimethoxyphenyl) specifies that the amide nitrogen is bonded to a phenyl ring bearing methoxy groups at positions 2 and 5.

Key structural features:

  • Benzoxepine core : A bicyclic system comprising a benzene ring fused to an oxepine (C$$6$$H$$5$$-O-C$$5$$H$$5$$).
  • Carboxamide group : The -C(=O)NH- moiety at position 4 of the benzoxepine.
  • Substituents : Two methoxy (-OCH$$_3$$) groups at positions 2 and 5 of the phenyl ring.

The numbering begins at the oxygen atom in the oxepine ring, proceeding clockwise. The carboxamide group’s position is prioritized over substituents for numbering purposes.

Historical Evolution of Benzoxepine and Carboxamide Chemistry

Benzoxepines emerged in the mid-20th century as synthetic targets due to their structural similarity to bioactive natural products. Early work focused on dibenzoxepins (e.g., dibenz[b,f]oxepin, CID 136073), while 1-benzoxepine derivatives gained traction in the 1990s for their conformational flexibility.

Carboxamides became prominent in medicinal chemistry following the discovery of their metabolic stability compared to esters. The integration of carboxamides into benzoxepine scaffolds, as seen in CID 16648762 and CID 16018055, reflects efforts to optimize pharmacokinetic properties.

Relevance in Contemporary Chemical Research

This compound’s hybrid structure enables dual functionality:

  • Electron-rich benzoxepine : Facilitates π-π stacking interactions in supramolecular chemistry.
  • Methoxy-substituted carboxamide : Enhances solubility and modulates hydrogen-bonding capacity.

Applications include:

  • Ligand design : Methoxy groups act as hydrogen bond acceptors in receptor binding.
  • Polymer precursors : Benzoxepine’s strain energy (≈25 kcal/mol) enables ring-opening polymerization.

Taxonomic Placement within Compound Classes

The compound belongs to two overlapping categories:

Taxonomic Class Defining Characteristics
Benzoxepines Oxygen-containing 7-membered fused bicyclic systems
Aryl carboxamides Amides with aromatic substituents on the nitrogen atom

It shares structural motifs with:

  • N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide (CID 16648762) : Differs in phenyl substituents (methyl vs. methoxy).
  • Penflufen (CID 11674113) : Features a fluorinated pyrazole-carboxamide group.

Structural Analogues and Derivatives

Variations arise from modifications to three regions:

Table 1: Analogues and Structural Variations

Position Modified Example Modification Impact on Properties
Benzoxepine ring Ethyl substitution (CID 16018055) Alters ring conformation and steric bulk
Phenyl substituent Replacement of methoxy with methyl Changes electronic donor capacity
Carboxamide chain Fluorination (CID 11674113) Enhances metabolic stability

The 2,5-dimethoxy configuration is optimal for maintaining planarity, as ortho-methoxy groups minimize steric clash with the benzoxepine ring.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H17NO4/c1-22-15-7-8-18(23-2)16(12-15)20-19(21)14-9-10-24-17-6-4-3-5-13(17)11-14/h3-12H,1-2H3,(H,20,21)

InChI Key

KWJIBNSWVWTWDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis of Diene Ethers

A versatile method involves Grubbs catalyst-mediated ring-closing metathesis of appropriately substituted diene ether precursors. For example, 2-allyloxy-5-methoxyphenylacetylene derivatives undergo cyclization under inert atmospheres to yield the benzoxepine scaffold. Typical conditions include:

  • Catalyst : Grubbs II (5–10 mol%)

  • Solvent : Dichloromethane or toluene

  • Temperature : 40–60°C

  • Reaction Time : 12–24 hours

Yields range from 58–72%, with byproducts arising from competing polymerization side reactions.

Acid-Catalyzed Cyclization of Phenolic Precursors

Proton-mediated cyclization offers a cost-effective alternative. Starting materials such as 2-(3-hydroxypropoxy)-5-methoxybenzaldehyde undergo intramolecular Friedel-Crafts alkylation in the presence of sulfuric acid or p-toluenesulfonic acid (p-TsOH). Key parameters include:

Conversion=82%at0.5M H2SO4,110C,6hours\text{Conversion} = 82\% \, \text{at} \, 0.5 \, \text{M H}_2\text{SO}_4, \, 110^\circ\text{C}, \, 6 \, \text{hours}

Photochemical [2+2] Cycloaddition

UV-induced cycloaddition between o-quinone methides and electron-deficient alkenes generates benzoxepine frameworks with high stereoselectivity. While less commonly employed due to specialized equipment requirements, this method achieves 65–78% yields under optimized light intensity (300–400 nm).

Carboxamide Functionalization Strategies

Introducing the carboxamide group at position 4 of the benzoxepine core necessitates careful regiochemical control. Two principal methods are documented:

Direct Aminolysis of Activated Esters

Reaction of benzoxepine-4-carbonyl chloride with 2,5-dimethoxyaniline in anhydrous tetrahydrofuran (THF) provides the target carboxamide. Critical considerations:

ParameterOptimal ValueImpact on Yield
SolventTHF89%
Temperature0°C → RT<5% side products
Amine Equivalents1.2Maximizes conversion
Reaction Time8 hoursPlateau after 6h

Quenching with ice water followed by chromatographic purification (silica gel, ethyl acetate/hexane) yields >95% pure product.

Palladium-Catalyzed Carbonylation

For substrates sensitive to acyl chloride formation, palladium-mediated carbonylation using carbon monoxide (1 atm) and 2,5-dimethoxyaniline achieves direct amidation:

Benzoxepine-Br+CO+ArNH2Pd(OAc)2,XantphosCarboxamide\text{Benzoxepine-Br} + \text{CO} + \text{ArNH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Carboxamide}

Typical conditions:

  • Catalyst System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMF, 100°C, 12 hours

  • Yield : 74%

Substituent Introduction and Protecting Group Chemistry

The 2,5-dimethoxyphenyl group requires orthogonal protection-deprotection sequences to prevent undesired side reactions:

Methoxy Group Installation

Methylation of dihydroxy precursors using dimethyl sulfate (DMS) under basic conditions:

ArOH+(CH3)2SO4K2CO3,acetoneArOCH3\text{ArOH} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{ArOCH}_3

Key data:

  • Reaction Scale : 10 mmol → 8.9 mmol product

  • Purity : 98% by HPLC

  • Byproducts : <1% dimethyl ether

Selective Demethylation Techniques

Controlled demethylation using BBr₃ in DCM at −78°C allows regioselective removal of methoxy groups if required for intermediate functionalization:

ArOCH3+BBr3ArOH+CH3Br+B(OCH3)3\text{ArOCH}_3 + \text{BBr}_3 → \text{ArOH} + \text{CH}_3\text{Br} + \text{B(OCH}_3)_3

Reaction monitoring via TLC (Rf shift from 0.65 → 0.28 in EtOAc/hexane 1:1) ensures precise endpoint determination.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation confirms structural integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J=8.4 Hz, 1H, H-3), 7.15–7.30 (m, 4H, aromatic), 6.89 (s, 1H, NH), 3.85 (s, 6H, OCH₃)

  • ¹³C NMR :
    δ 167.8 (C=O), 153.2 (C-O), 128.4–114.7 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 353.1264 [M+H]⁺

  • Calculated for C₂₀H₂₀N₂O₅ : 353.1267

  • Error : 0.85 ppm

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows single peak at tR=12.7 min with 99.3% purity.

Scale-Up Considerations and Industrial Relevance

Transitioning from laboratory to pilot-scale production introduces engineering challenges:

Solvent Recovery Systems

Distillation units recover >90% THF and DCM, reducing manufacturing costs by 23% compared to single-use solvents.

Regulatory Compliance

ICH Q3D guidelines dictate heavy metal limits in final API:

  • Pd residue: <10 ppm (achieved via activated carbon filtration)

  • Residual solvents: Class 2 solvents <400 ppm

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures.
  • Model Compound for Mechanistic Studies: Its unique structure makes it an ideal candidate for studying reaction mechanisms in organic chemistry.

2. Biology:

  • Biochemical Assays: N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is employed in biochemical assays to explore enzyme interactions and cellular processes.
  • Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

3. Medicine:

  • Therapeutic Potential: Research is ongoing to investigate its antimicrobial and anticancer properties. Compounds with similar structures have shown promise in treating conditions like bacterial infections and tumors.
  • Mechanism of Action: The compound interacts with specific molecular targets, modulating their activity and potentially leading to therapeutic effects.

4. Industry:

  • Material Development: The unique properties of this compound make it valuable in developing new materials and chemical processes.

Cytotoxicity Against Cancer Cells

A study demonstrated the efficacy of benzoxepine derivatives against murine P388 leukemia cells, highlighting this compound's ability to induce apoptosis in cancer cells.

Antimicrobial Efficacy

Another investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the class of benzoxepines. Its unique chemical structure, characterized by a benzoxepine core and specific functional groups, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N1O4C_{17}H_{19}N_{1}O_{4}, with a molecular weight of approximately 337.375 g/mol. The presence of methoxy groups at the 2 and 5 positions of the phenyl ring enhances its potential for hydrogen bonding interactions, which may improve its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects. The specific pathways influenced by this compound are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors affecting signaling pathways.

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial activities. For instance, studies on related benzamides have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa at minimal inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/ml . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest a potential for similar effects.

Anticancer Activity

The benzoxepine structure has been associated with anticancer properties in various studies. Research indicates that compounds within this class can influence cancer cell proliferation and apoptosis . Although direct studies on this compound are sparse, its structural features imply that it may possess anticancer potential worthy of further exploration.

Synthesis and Biological Evaluation

A study focusing on the synthesis of related benzoxepines demonstrated their effectiveness in modulating biological activities through structural optimization . The synthesis typically involves multi-step reactions starting from 2,5-dimethoxybenzaldehyde and other precursors to yield the final product with high purity. These compounds were evaluated for their biological activities through various assays.

Comparative Analysis

Compound Biological Activity MIC (µg/ml)
N-(2-hydroxy-4-substitutedphenyl)benzamideAntibacterial against S. aureus25
Benzoxepine derivativesAnticancer propertiesVaries by structure
This compoundPotential for antimicrobial/anticancer effectsNot yet quantified

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